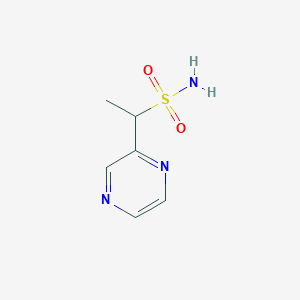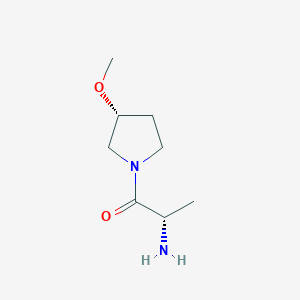
1-(2,5-dichlorophenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-N-methylmethanesulfonamide: is an organic compound characterized by the presence of a dichlorophenyl group attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,5-Dichloroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1-(2,5-Dichlorophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors with high specificity and potency.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but has a different functional group, leading to distinct chemical properties and applications.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide group, which imparts different biological activities and uses.
1-(2,5-Dichlorophenyl)ethanol: Has a hydroxyl group instead of a sulfonamide group, resulting in different reactivity and applications.
Uniqueness: 1-(2,5-Dichlorophenyl)-N-methylmethanesulfonamide is unique due to its combination of the dichlorophenyl group and the sulfonamide moiety. This structural feature provides specific reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
YDKVMQNEBKHDOG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11752800.png)



![(7R,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride](/img/structure/B11752835.png)

![(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione](/img/structure/B11752854.png)

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B11752867.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11752870.png)
![1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one](/img/structure/B11752878.png)
